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Samotolisib, a dual PI3K and mTOR inhibitor, protects against sepsis-induced liver injury primarily by
inhibiting caspase-11-mediated pyroptosis (a pro-inflammatory form of cell death). The proposed

mechanism, based on preclinical studies, can be summarized as follows [1] [2]:
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Figure 1: Samotolisib inhibits pyroptosis by activating Nedd4-mediated caspase-11 degradation. In this
pathway, Sametolisib inhibits PI3K/mTOR signaling, which leads to the activation of the E3 ubiquitin ligase
Nedd4. Nedd4 then binds to caspase-11, promoting its ubiquitination and subsequent degradation. With
caspase-11 levels reduced, the cleavage of gasdermin D (GSDMD) into its active N-terminal fragment

(GSDMD-NT) is diminished, ultimately preventing pyroptosis and liver injury [1] [2].

Key Experimental Findings

The hepatoprotective effects of Samotolisib were demonstrated in a mouse model of LPS-induced acute

liver injury. The table below summarizes the key quantitative outcomes from these studies [1] [2]:

ST Pre-
Parameter LPS Model . . -
treatment Biological Significance
Measured Group
Group
Survival Rate Decreased Significantly ST pre-conditioning enhanced host survival
Improved following a lethal LPS challenge [1].
Serum ALT & Markedly Significantly Reduced levels indicate decreased
AST Elevated Attenuated hepatocyte damage and improved liver
function [1] [2].
Liver Severe Markedly Histological analysis showed reduced
Inflammation Inhibited inflammatory cell infiltration in liver tissue
[1].
Caspase-11 Present Inhibited ST treatment reduced the activation of this
Activation key pyroptosis initiator [1] [2].
GSDMD-NT Present Inhibited Reduction in this key pyroptosis executor
Generation protein fragment confirms suppression of
the pyroptotic pathway [1] [2].
Nedd4-caspase- Low/Undetectable Enhanced Co-immunoprecipitation experiments

11 Interaction

confirmed ST promotes this interaction,
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leading to caspase-11 ubiquitination [1] [2].

Furthermore, in vitro studies using RAW 264.7 cells (a mouse macrophage line) demonstrated that
Samotolisib dose-dependently inhibited LPS-induced caspase-11 activation and GSDMD-NT generation,

effectively reducing pyroptosis in these immune cells [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental

methodologies used in the primary studies.

In Vivo Mouse Model of ALI

¢ Animal Model: 6-8 week old male C57BL/6 mice [1].

¢ ALI Induction: Mice were intraperitoneally injected with E. coli LPS (10 mg/kg) to induce
endotoxemic liver injury [1].

e Drug Treatment (Pre-conditioning): Samotolisib (5 mg/kg) or its vehicle was administered to mice
prior to LPS challenge [1].

e Sample Collection: At designated endpoints, blood was collected for serum separation, and liver
tissues were harvested for biochemical analysis, histology, and protein extraction [1].

In Vitro Pyroptosis Model

e Cell Line: Mouse macrophage RAW 264.7 cells. This line is ideal for studying non-canonical
pyroptosis as it lacks ASC expression, isolating the caspase-11 pathway [1].

¢ Pyroptosis Induction: Cells were primed and transfected with LPS to activate the cytosolic caspase-
11 pathway [1].

e Drug Treatment: Cells were treated with Samotolisib across a range of concentrations to establish a
dose-response effect [1].

e Key Assays:

o Cell Death: Lactate Dehydrogenase (LDH) release assay [1].
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o Inflammatory Mediators: ELISA for IL-1(3 and IL-18 [1].
o Protein Analysis: Western blot for caspase-11, GSDMD, GSDMD-NT, and ubiquitination.
Immunofluorescence staining was also used [1] [2].

Molecular Mechanism Elucidation

e Co-immunoprecipitation (Co-IP): Used to demonstrate the physical interaction between Nedd4
and caspase-11 in liver tissues or cultured cells [1] [2].

e Ubiquitination Assay: Conducted to confirm that Nedd4 mediates the ubiquitination of caspase-
11, leading to its proteasomal degradation. This involved immunoprecipitation of caspase-11 followed
by a ubiquitin Western blot [1] [2].

e Pathway Inhibition: Insulin-like growth factor 1 (IGF-1), a known activator of the PI3K/AKT
pathway, was used to counteract the effects of ST and confirm the pathway's involvement [1] [2].

Research Context and Alternative Pathways

It is important to note that while the caspase-11-mediated pyroptosis pathway is a major driver, sepsis-
induced liver injury is a complex process involving multiple mechanisms. Other studies highlight the roles

of:

¢ Inflammatory Cytokines: Such as TNF-q, IL-6, and MIF [3].

e Oxidative Stress: Marked by F2-isoprostanes [3].

¢ Adhesion Molecules: Like ICAM-1, which promotes neutrophil infiltration [3].

¢ Angiogenic Factors: Such as VEGF and Angiopoietin-2 [3].

e Gut-Liver Axis: The disruption of which is a key contributor to liver inflammation during sepsis [4].

Critical Research Considerations

¢ Clinical Translation: A 2024 Phase Il clinical trial of Samotolisib in pediatric and young adult
patients with tumors harboring PI3K/mTOR pathway alterations did not show objective responses
and reported toxicities like mucositis and pneumonitis [5]. This highlights the gap between preclinical
models and human trials, and underscores the need for further safety and efficacy studies in non-
oncological contexts like sepsis.

e Therapeutic Window: The studies cited here used a pre-conditioning model (drug administered
before the septic insult). The efficacy of Samotolisib as a post-treatment after the onset of sepsis
remains to be fully established and is a critical area for future research.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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